5-[2-(Benzyloxy)phenyl]-1H-indole
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Overview
Description
5-[2-(Benzyloxy)phenyl]-1H-indole is an organic compound that has captured the interest of researchers due to its intriguing chemical structure and potential applications across various scientific domains. This compound is characterized by an indole core structure with a benzyloxyphenyl substituent, offering a unique blend of properties derived from both indole and benzyloxy moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-[2-(Benzyloxy)phenyl]-1H-indole generally involves multi-step organic synthesis processes. The initial steps often include the formation of the benzyloxyphenyl intermediate, which is then coupled with an indole derivative. Key reaction conditions typically involve controlled temperatures, the presence of catalysts, and sometimes protective groups to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis processes, using larger reactors and optimized conditions to maximize yield and efficiency. Processes may involve continuous flow reactors for better control over reaction parameters and higher throughput.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Benzyloxy)phenyl]-1H-indole undergoes a variety of chemical reactions, including:
Oxidation: : The benzyloxy group can be oxidized to form benzoic acid derivatives under strong oxidative conditions.
Reduction: : The compound can be reduced, particularly at the indole ring, yielding different reduced derivatives.
Substitution: : The indole ring allows for electrophilic substitution, enabling functionalization at various positions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: : Friedel-Crafts acylation using acyl chlorides and Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products depend on the specific reactions:
Oxidation: : Benzoic acid derivatives.
Reduction: : Reduced indole derivatives.
Substitution: : Acylated indoles.
Scientific Research Applications
5-[2-(Benzyloxy)phenyl]-1H-indole is explored for its potential use in:
Chemistry: : As a precursor in the synthesis of complex organic molecules.
Biology: : As a probe to study biological systems due to its indole structure, which is common in natural products.
Medicine: : Potential pharmacological applications, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 5-[2-(Benzyloxy)phenyl]-1H-indole varies depending on its application:
Molecular Targets: : It interacts with enzymes and receptors through its indole and benzyloxy groups.
Pathways Involved: : In medicinal chemistry, it may interfere with signaling pathways, such as inhibiting certain kinases or acting as an agonist/antagonist for specific receptors.
Comparison with Similar Compounds
Comparing 5-[2-(Benzyloxy)phenyl]-1H-indole to similar compounds like 5-phenyl-1H-indole and 5-benzyloxy-1H-indole highlights its unique benzyloxyphenyl substitution, which imparts distinct electronic and steric properties:
5-Phenyl-1H-indole: : Lacks the benzyloxy group, resulting in different reactivity and biological activity.
5-Benzyloxy-1H-indole: : Lacks the additional phenyl group, making it less complex in its interactions.
List of Similar Compounds
5-Phenyl-1H-indole
5-Benzyloxy-1H-indole
2-Phenylindole
2-Benzyloxyindole
This compound stands out due to its dual substituents on the indole core, which influence its chemical behavior and broadens its application spectrum. This unique structure continues to inspire research in various scientific fields.
Properties
Molecular Formula |
C21H17NO |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-(2-phenylmethoxyphenyl)-1H-indole |
InChI |
InChI=1S/C21H17NO/c1-2-6-16(7-3-1)15-23-21-9-5-4-8-19(21)17-10-11-20-18(14-17)12-13-22-20/h1-14,22H,15H2 |
InChI Key |
WNLCDKJZUSNPNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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